Canbisol

描述

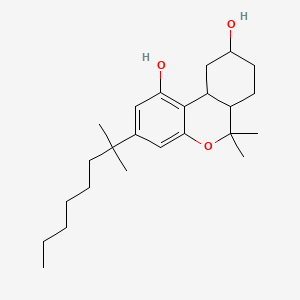

Structure

2D Structure

3D Structure

属性

CAS 编号 |

56689-43-1 |

|---|---|

分子式 |

C24H38O3 |

分子量 |

374.6 g/mol |

IUPAC 名称 |

6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |

InChI |

InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3 |

InChI 键 |

UEKGZFCGRQYMRM-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |

规范 SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Canbisol

Total Synthesis Pathways for Canbisol

The total synthesis of this compound (compound 89) has been reported, often in the context of synthesizing nabilone (B1677615) (88) and its derivatives. nih.govnih.goveuropa.euuni.lu A prominent total synthesis pathway for this compound was described by Makriyannis and colleagues, involving a sequence of steps to construct the complex dibenzo(b,d)pyran core. nih.govuni.lu

The synthetic route commences with (1R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one (82). Key transformations in this pathway include:

Transesterification : (1R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one (82) undergoes transesterification with isopropenyl acetate (B1210297) to yield (1R,5R,6S)-6-methylbicyclo[3.1.1]hept-2-en-2-yl acetate (84). nih.gov

Oxidation and Diacetate Formation : Treatment of compound (84) with lead tetraacetate in refluxing benzene (B151609) leads to the synthesis of a mixture of terpene diacetates (85a and 85b). nih.gov

Reduction to this compound : The final step involves the reduction of nabilone (88) using sodium borohydride, which successfully furnishes this compound (89), characterized as (6aS,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromene-1,9-diol. nih.gov

This detailed total synthesis pathway provides a comprehensive method for preparing this compound, highlighting the intricate chemical reactions required to build its complex molecular architecture. nih.gov

| Compound | Key Reaction Step | Yield (%) | Reference |

|---|---|---|---|

| Michael adduct (87) | Michael addition of resorcinol (B1680541) (86) to terpene acetates (85) | 83 | nih.gov |

| Nabilone (88) | Overall yield from (1R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one (82) to nabilone (88) | 54 | nih.gov |

| This compound (89) | Reduction of nabilone (88) | Not specified in source, but furnished | nih.gov |

Semisynthetic Approaches from Precursor Cannabinoids

Semisynthetic methodologies for cannabinoids involve the chemical modification of naturally occurring cannabinoid precursors. While specific detailed semisynthetic routes directly yielding this compound from plant-derived cannabinoids are not extensively documented in the provided search results, the general principles applied to other cannabinoids are illustrative. This compound is recognized as a synthetic cannabinoid and a metabolite of nabilone. wikipedia.org

Semisynthesis often leverages abundant natural cannabinoids, such as cannabidiol (B1668261) (CBD), as starting materials. For instance, hexahydrocannabinol (B1216694) (HHC) and its analogs can be partially synthesized through the hydrogenation of cannabidiol analogs. nih.govnih.gov CBD, being a prevalent phytocannabinoid, serves as a readily available precursor for various semi-synthetic cannabinoids. nih.gov An example of such a transformation is the acid-catalyzed reaction and subsequent isomerization of CBD to produce Δ8-tetrahydrocannabinol (Δ8-THC). nih.gov These approaches demonstrate the feasibility of modifying existing cannabinoid scaffolds to generate new derivatives, a strategy that could be adapted for this compound if suitable precursors or intermediates are identified.

Strategies for Rational Design and Generation of this compound Analogs

The rational design of this compound analogs involves targeted chemical modifications to its core dibenzo(b,d)pyran structure. These strategies aim to explore and optimize the compound's properties by altering specific pharmacophoric regions. wikipedia.orgeuropa.euwikipedia.org

Hydroxylated this compound Derivatives

Hydroxylation is a common chemical modification in cannabinoid chemistry, frequently leading to active metabolites or compounds with altered biological activities. nih.gov Given that this compound already possesses hydroxyl groups, further hydroxylation at different positions or the synthesis of hydroxylated analogs can be pursued. wikipedia.orgwikipedia.org Examples from related cannabinoid research include the synthesis of the 9R-hydroxymethyl nabilone derivative (93) and various hydroxylated derivatives of hydrogenated tetrahydrocannabinol (THC), such as 9-Nor-9β-hydroxyhexahydrocannabinol (9-Nor-9β-HHC), 9-Hydroxyhexahydrocannabinol (9-OH-HHC), and 11-Hydroxyhexahydrocannabinol (11-OH-HHC). nih.gov The synthesis of 9β-hydroxymethyl-HHC from HU-210 has been reported, often employing stereospecific hydrogenation or one-carbon atom homologation processes originating from C9-ketocannabinoids. europa.eu

Alkylated and Ether Derivatives

Alkylation and etherification are valuable strategies for modifying the lipophilicity, metabolic stability, and receptor interactions of cannabinoid compounds. wikipedia.org Such modifications can be introduced at various positions within the cannabinoid scaffold, including the C3 side chain, C9/C11, C1, and C6 positions. wikipedia.org For instance, cannabidiol (CBD) has been converted into its dimethyl ether through reactions involving dimethyl sulfate (B86663) and potassium carbonate. Etherification reactions can also be achieved by reacting compounds with various alcohols in the presence of appropriate catalysts. wikipedia.org These chemical alterations can significantly impact the compound's pharmacokinetic profile and its affinity for cannabinoid receptors.

Halogenated Analogs

The incorporation of halogen atoms (e.g., chlorine, bromine, iodine) into organic molecules is a well-established method for modulating their chemical and biological characteristics, including metabolic stability, lipophilicity, and receptor binding affinity. In the context of cannabinoids, halogenation has been explored, particularly on the phenolic ring system. For example, halogenated cannabidiol (CBD) derivatives, such as 3′-chloro-CBD (3′-Cl-CBD), 3′,5′-dichloro-CBD (3′,5′-diCl-CBD), 3′-bromo-CBD (3′-Br-CBD), 3′,5′-dibromo-CBD (3′,5′-diBr-CBD), 3′-iodo-CBD (3′-I-CBD), and 3′,5′-diiodo-CBD (3′,5′-diI-CBD), have been synthesized through electrophilic substitution at the 3′ and/or 5′ positions of the phenolic moiety. Similar halogenation strategies could be applied to this compound to generate novel analogs with potentially altered pharmacological properties.

Structural Modifications and Hybrid Cannabinoid Synthesis

Beyond simple derivatization, more extensive structural modifications and the synthesis of hybrid cannabinoids involve combining structural elements from distinct cannabinoid classes or integrating features from other chemical compound families. europa.eu This advanced approach aims to create novel compounds with unique or enhanced pharmacological profiles. For example, pentacyclic hybrid cannabinoids have been synthesized by fusing a 1-pentylindole structure onto the partially reduced hydroxydibenzopyran system of THC. Other significant modifications include Mannich-type reactions performed on the resorcinol structures of cannabinoids such as CBD and cannabigerol (B157186) (CBG), which introduce aminomethyl side chains. These sophisticated synthetic strategies enable the exploration of diverse chemical spaces, leading to the development of compounds with tailored properties and potential therapeutic applications. europa.eu

Stereochemical Control and Diastereomeric Considerations in this compound Synthesis

The synthesis of complex polycyclic compounds like this compound inherently presents significant challenges in achieving and maintaining stereochemical control, particularly at key chiral centers within its dibenzo[b,d]pyran framework. Research into the synthetic methodologies for this compound and related cannabinoid derivatives highlights the importance of stereospecific reactions to yield desired diastereomers with optimal pharmacological profiles. ananda-medical.com

Synthetic Methodologies for StereocontrolTo overcome these stereochemical challenges, various sophisticated synthetic strategies have been employed:

Intramolecular Cyclization Reactions: Stereochemical control at the C6 position has been successfully achieved through the use of intramolecular oxymercuration-demercuration reaction sequences or by means of an intramolecular hetero-Diels-Alder reaction involving an o-quinone methide. These approaches were designed to guide the formation of specific diastereoisomers. ananda-medical.com

Epimerization for Thermodynamic Stability: In some synthetic pathways involving C9 aldehydes, a mixture of diastereomeric C9 aldehydes can be obtained. Subsequent epimerization of this mixture has been demonstrated to afford the thermodynamically more stable 9R-carbaldehyde. This intermediate can then be reduced to yield specific stereoisomers, such as the (6aS,9R,10aR)-9-(hydroxymethyl) derivative.

Chiral Auxiliaries and Hydroboration: To improve diastereomeric ratios, particularly for the cis-diastereomer, condensation reactions have been performed in the presence of chiral amino acids, such as (S)-pyrrolidine-2-carboxylic acid. This approach has led to significantly higher ratios of the desired cis diastereomer, with reported ratios of 9:1 and 8:1. Furthermore, for certain stereoselective issues, hydroboration using disiamylborane (B86530) (Sia2BH) followed by radical reduction has proven effective. This method furnished hexahydro-6H-benzo[c]chromene derivatives with excellent diastereoselectivities, achieving ratios such as 17:1, 19:1, and 22:1 for specific derivatives.

Diastereomeric Considerations and Research FindingsThe stereochemistry of this compound and its analogs plays a crucial role in their cannabinergic activity. Research indicates that tricyclic cannabinoids possessing the trans-(6aR,10aR) configuration generally exhibit higher cannabinergic activity compared to their cis-diastereomers. Conversely, the (+)-trans-(6aS,10aS) enantiomers are typically inactive.ananda-medical.com

Detailed research findings on the synthesis of this compound and related compounds illustrate the varying diastereomeric outcomes depending on the synthetic route employed. The table below summarizes some reported diastereomeric ratios for related cannabinoid derivatives, highlighting the impact of different synthetic methodologies on stereochemical control.

Table 1: Diastereomeric Ratios in the Synthesis of Related Cannabinoid Derivatives

| Compound Class / Reaction | Diastereomeric Ratio (dr) | Specific Isomer Ratios (if available) | Reference |

| 11-hydroxyhexahydrocannabinol (partial synthesis) | 1:1 or 8:2 | 9R:9S | |

| Cis-diastereomer (condensation with (S)-pyrrolidine-2-carboxylic acid) | 9:1 or 8:1 | Cis:Trans | |

| Hexahydro-6H-benzo[c]chromene derivatives (hydroboration) | 17:1, 19:1, 22:1 | Specific diastereomers |

These findings underscore that achieving precise stereochemical control in this compound synthesis is paramount for producing compounds with predictable and potent biological effects. The development of stereoselective synthetic routes remains a key area of research to optimize the yield and purity of desired this compound diastereomers.

Molecular Pharmacology and Receptor Interactions of Canbisol

Cannabinoid Receptor Binding Kinetics and Affinities

Canbisol demonstrates potent agonistic activity at both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) wikipedia.orgwikiwand.comresearchgate.net. Its interactions with these G protein-coupled receptors (GPCRs) are crucial to its pharmacological profile.

CB1 Receptor Agonism and Dissociation Constants

This compound acts as a potent agonist at the CB1 receptor wikipedia.orgwikiwand.com. Research indicates a high binding affinity for the CB1 receptor, with a dissociation constant (Ki) of 0.1 nM wikipedia.orgwikiwand.com. This value reflects the equilibrium dissociation constant, indicating the concentration at which half of the receptor binding sites are occupied by the ligand.

CB2 Receptor Agonism and Dissociation Constants

Similarly, this compound exhibits potent agonism at the CB2 receptor wikipedia.orgwikiwand.com. Its binding affinity for the CB2 receptor is reported with a dissociation constant (Ki) of 0.2 nM wikipedia.orgwikiwand.com.

The binding affinities of this compound for CB1 and CB2 receptors are summarized in Table 1.

Table 1: this compound Binding Affinities for Cannabinoid Receptors

| Receptor | Binding Affinity (Ki) |

| CB1 | 0.1 nM |

| CB2 | 0.2 nM |

Analysis of Differential Receptor Selectivity and Potency

This compound displays exceptionally high potency at both CB1 and CB2 receptors wikipedia.orgwikiwand.com. A comparative analysis of its dissociation constants reveals a slight differential selectivity, with a marginally higher affinity for the CB1 receptor (0.1 nM) compared to the CB2 receptor (0.2 nM) wikipedia.orgwikiwand.com. This indicates that while this compound is a potent agonist for both cannabinoid receptor subtypes, it binds slightly more readily to CB1.

G Protein-Coupled Receptor (GPCR) Signaling Transduction

Cannabinoid receptors, including CB1 and CB2, belong to the superfamily of G protein-coupled receptors (GPCRs) ucl.ac.bemdpi.comwikipedia.org. Upon activation by ligands like this compound, these receptors initiate various intracellular signaling cascades.

Modulation of Adenylyl Cyclase Activity

A primary signaling pathway modulated by activated cannabinoid receptors is the inhibition of adenylyl cyclase activity ucl.ac.bemdpi.comwikipedia.org. Both CB1 and CB2 receptors are typically coupled to inhibitory G proteins (Gi/o), which, upon activation, lead to a decrease in the intracellular concentration of cyclic AMP (cAMP) by inhibiting its production enzyme, adenylyl cyclase ucl.ac.bemdpi.comwikipedia.org. This compound has been shown to inhibit adenylyl cyclase europa.eu. Specifically, the compound identified as the dimethylheptyl homolog of 11-hydroxycannabinol, which corresponds to this compound, inhibits adenylyl cyclase via both CB1 and CB2 receptors at very low concentrations lumirlab.com. The half-maximal effective concentrations (EC50) for adenylyl cyclase inhibition are 56.2 ± 4.2 pM for CB1-mediated inhibition and 207.5 ± 27.8 pM for CB2-mediated inhibition lumirlab.com.

The EC50 values for this compound's adenylyl cyclase inhibition are presented in Table 2.

Table 2: this compound Modulation of Adenylyl Cyclase Activity (EC50 for Inhibition)

| Receptor | EC50 for Adenylyl Cyclase Inhibition |

| CB1 | 56.2 ± 4.2 pM |

| CB2 | 207.5 ± 27.8 pM |

Investigation of Downstream Signaling Cascades

Beyond adenylyl cyclase inhibition, the activation of cannabinoid receptors, particularly CB1 and CB2, triggers a complex array of downstream signaling events. These include the modulation of various mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase-1 and -2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) ucl.ac.bemdpi.com.

CB1 receptors can also influence ion channel activity, leading to the negative coupling with N- and P/Q-type voltage-operated Ca2+ channels and positive coupling with A-type and inwardly rectifying K+ channels ucl.ac.bewikipedia.orgsemanticscholar.org. Furthermore, CB1 receptor activation may induce increases in intracellular Ca2+ levels through G protein-dependent activation of phospholipase C-β (PLC-β) ucl.ac.be. The CB1 receptor signaling can also involve the downstream activation of the PI3K/AKT/mTOR pathway mdpi.com. Cannabinoid receptors can also engage in complex interactions with other GPCRs, which may alter the signaling profiles of both receptors mdpi.com. The activation of CB1 receptors can elicit distinct signaling cascades mediated by G proteins, β-arrestins, and within intracellular compartments mdpi.com.

Allosteric Modulation and Biased Agonism in Cannabinoid Receptors

While this compound is established as a potent orthosteric agonist of CB1 and CB2 receptors, specific detailed research findings regarding its direct role as an allosteric modulator or biased agonist are not extensively documented in the readily available scientific literature. Allosteric modulation refers to the binding of a ligand to a site distinct from the orthosteric binding site, which can then alter the receptor's response to its primary (orthosteric) ligands. mdpi.com Biased agonism, or functional selectivity, describes the phenomenon where different agonists can differentially activate distinct intracellular signaling pathways through the same receptor. nih.govnih.gov

For other cannabinoids, such as cannabidiol (B1668261) (CBD), allosteric modulation of cannabinoid receptors has been observed. CBD, for instance, has been shown to act as a non-competitive negative allosteric modulator of CB1 receptors, influencing the efficacy and potency of orthosteric agonists like 2-arachidonylglycerol (2-AG) and Δ9-tetrahydrocannabinol (Δ9-THC). mdpi.comnih.govnih.gov This allosteric activity can impact downstream signaling pathways and receptor internalization. nih.govnih.gov Furthermore, CBD has been reported to skew biased agonism at both CB1 and CB2 receptors, suggesting its capacity to alter the functional responses of these receptors depending on the specific agonist. nih.gov While these mechanisms are crucial for understanding the nuanced pharmacology of the endocannabinoid system, direct evidence detailing this compound's specific allosteric or biased agonistic properties is not currently available in the provided search results.

Computational Approaches to this compound-Receptor Interactions

Computational approaches, including molecular docking and molecular dynamics simulations, play a significant role in elucidating the binding features and selectivity of cannabinoids with their target receptors. These methods provide insights into the atomic-level interactions that govern ligand-receptor binding and subsequent conformational changes. europa.eunih.govmdpi.com

For cannabinoids structurally similar to this compound, such as hexahydrocannabinol (B1216694) (HHC) and Δ9-THC, computational studies have revealed high calculated binding affinities to CB1 and CB2 receptors. europa.eunih.gov These interactions are often facilitated by hydrophobic forces and involve specific amino acid residues within the receptor binding pockets. For example, hydrophobic interactions and π–π stacking with residues like Phe268, Phe379, Phe189, and Phe177, along with hydrogen bonding with Ser383, have been identified as crucial for the binding of certain cannabinoids to the CB1 receptor. nih.gov As this compound is a dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC), similar computational methodologies would be instrumental in predicting and understanding its precise binding modes and interaction profiles with CB1 and CB2 receptors. wikipedia.orgwikiwand.com Such in silico studies can offer valuable insights into the structural determinants of this compound's potent agonism and guide further experimental investigations.

Interactions with Non-Cannabinoid Molecular Targets and Receptor Systems

Beyond the canonical CB1 and CB2 receptors, many cannabinoids are known to interact with a diverse array of non-cannabinoid molecular targets and receptor systems, contributing to their complex pharmacological profiles. While specific data for this compound's interactions with these targets are not detailed in the provided search results, the general principles observed for other cannabinoids highlight potential areas for future research.

Enzymatic Modulation of Endocannabinoid Tone (e.g., FAAH)

The endocannabinoid system's activity is tightly regulated by the synthesis and degradation of endocannabinoids. Fatty acid amide hydrolase (FAAH) is a primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other N-acylethanolamines. mdpi.comresearchgate.netmdpi.comcore.ac.uknih.gov Inhibition of FAAH leads to increased levels of endogenous cannabinoids, thereby enhancing endocannabinoid signaling. researchgate.netmdpi.comnih.gov While the provided search results highlight the importance of FAAH in modulating endocannabinoid tone and mention that CBD can inhibit FAAH, there is no direct evidence indicating that this compound modulates FAAH activity or other enzymes involved in endocannabinoid metabolism. mdpi.com The potential for synthetic cannabinoids like this compound to influence endocannabinoid tone through enzymatic modulation remains an area for future research.

Analytical Methodologies for Canbisol Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic methods are widely employed for the analysis of cannabinoids due to their ability to separate complex mixtures into individual components mdpi.comresearchgate.net.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing cannabinoids, including acidic precursors, because it allows direct analysis without the need for derivatization, unlike Gas Chromatography where high temperatures can cause decarboxylation of acidic cannabinoids into their neutral forms cuny.edu. HPLC systems can be coupled with various detectors to enhance sensitivity and specificity mdpi.comresearchgate.netcuny.edu.

Reverse-Phase HPLC (RP-HPLC) is a widely used technique for the quantitative determination of cannabinoids ucc.ienih.govresearchgate.netnih.govmdpi.com. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar, allowing for the separation of compounds based on their hydrophobicity mdpi.commdpi.com. For instance, a quantitative RP-HPLC method has been developed and validated for the assay determination of cannabidiol (B1668261) and tetrahydrocannabinol in hemp oil-infused products ucc.ienih.govresearchgate.netnih.gov. This method typically employs a C18 column and an isocratic elution with a mobile phase consisting of acetonitrile (B52724) and water ucc.ienih.govresearchgate.netnih.gov. The flow rate and detector wavelength are optimized for efficient separation and detection ucc.ienih.govresearchgate.netnih.gov. While these methods are validated for common cannabinoids, specific RP-HPLC parameters tailored for Canbisol were not found in the search results.

HPLC coupled with Diode Array Detection (DAD), also known as HPLC-UV/DAD, is a frequently applied technique for the analysis and profiling of cannabinoids mdpi.comresearchgate.netmdpi.comcuny.edursc.orgnih.govresearchgate.net. DAD allows for the simultaneous detection of compounds across a range of wavelengths, providing spectral information that aids in identification and purity assessment mdpi.comresearchgate.netcuny.edu. Methods using HPLC-DAD have been developed and validated for determining various cannabinoids like cannabidivarin (B1668262) (CBDV), cannabidiolic acid (CBDA), cannabigerolic acid (CBGA), cannabigerol (B157186) (CBG), cannabidiol (CBD), tetrahydrocannabivarin (B162180) (THCV), cannabinol (B1662348) (CBN), Δ9-tetrahydrocannabinol (Δ9-THC), Δ8-tetrahydrocannabinol (Δ8-THC), cannabicyclol (B1214379) (CBL), cannabichromene (B1668259) (CBC), and tetrahydrocannabinolic acid (THCA) mdpi.commdpi.comrsc.orgnih.govresearchgate.net. Typical conditions include C18 columns, gradient or isocratic elution with mobile phases containing water and acetonitrile (often with formic acid), and detection at specific UV wavelengths such as 214 nm or 220 nm nih.govmdpi.commdpi.commdpi.comrsc.orgnih.govresearchgate.net. Although HPLC-DAD is a robust method for cannabinoid analysis, specific detailed parameters for this compound quantification using HPLC-DAD were not identified in the provided search results.

HPLC coupled with tandem Mass Spectrometry (MS/MS), often referred to as LC-MS/MS, offers enhanced sensitivity and specificity for cannabinoid analysis, particularly crucial for quantifying minor cannabinoids or those in complex biological matrices mdpi.comresearchgate.netnih.govrsc.orgspectroscopyonline.com. This technique allows for the simultaneous analysis of multiple cannabinoids and their metabolites nih.govrsc.orgspectroscopyonline.com. LC-MS/MS methods typically involve online extraction or protein precipitation for sample preparation, followed by chromatographic separation and detection using positive multiple reaction monitoring (MRM) mode nih.govrsc.org. These methods have been developed and validated for quantifying a wide range of cannabinoids in various samples, including human plasma and food products nih.govrsc.org. While LC-MS/MS is highly effective for cannabinoid analysis, specific detailed research findings or data tables for this compound quantification or characterization using HPLC-MS/MS were not found in the provided search results.

HPLC Coupled with Diode Array Detection (DAD)

Gas Chromatography (GC)

Gas Chromatography (GC) has historically been a method of choice for the analysis of cannabinoids mdpi.comresearchgate.netresearchgate.net. However, a key consideration with GC is that the high temperatures used in the inlet and oven can cause decarboxylation of acidic cannabinoids (e.g., THCA, CBDA) into their neutral forms (THC, CBD) mdpi.comresearchgate.netcuny.edu. To overcome this, chemical derivatization, such as silylation, is often required before GC analysis to prevent decarboxylation and improve volatility nih.govnih.govresearchgate.net.

GC coupled with Mass Spectrometry (GC-MS) is a frequently used technique for the quantification and identification of cannabinoids nih.govnih.govresearchgate.netresearchgate.netcuny.eduresearchgate.netspectroscopyonline.comresearchgate.net. This method provides high sensitivity and specificity, making it suitable for analyzing cannabinoids in various matrices, including cannabis oil, plant material, and biological fluids nih.govnih.govresearchgate.netcuny.edu. Sample preparation for GC-MS often involves solvent extraction and a derivatization step, such as silylation, to convert cannabinoids into more volatile and thermally stable forms nih.govnih.govresearchgate.netresearchgate.net. GC-MS methods have been developed for the simultaneous quantification of multiple cannabinoids, including CBD, CBDA, CBG, CBN, THCA, THCV, and Δ9-THC nih.govnih.govresearchgate.netresearchgate.net. While GC-MS is a powerful tool for cannabinoid analysis and characterization, specific detailed research findings or data tables for this compound quantification or characterization using GC-MS were not identified in the provided search results.

Considerations for Thermolabile Cannabinoids and Decarboxylation

Cannabinoids, particularly their acidic forms, are known to be thermolabile, meaning they can undergo decarboxylation when exposed to heat mdpi.comresearchgate.netmdpi.comresearchgate.net. Decarboxylation is a process where a carboxyl group (-COOH) is removed, typically as carbon dioxide, converting the acidic cannabinoid (e.g., THCA, CBDA) into its neutral, often more pharmacologically active, counterpart (e.g., THC, CBD) mdpi.commdpi.com.

This thermolability poses a significant challenge in analytical methodologies, especially for techniques involving high temperatures, such as Gas Chromatography (GC) mdpi.comcannabissciencetech.comd-nb.infonih.govum.edu.mt. In GC analysis, the high temperatures in the injection port (up to 300 °C) can cause in-situ decarboxylation of acidic cannabinoids, leading to the quantification of the total neutral cannabinoid content rather than distinguishing between the acidic and neutral forms present in the original sample mdpi.comresearchgate.netmdpi.com. For instance, THCA can be almost completely converted to Δ9-THC at 150 °C within 15 minutes, with maximal production at 225 °C, while CBDA decarboxylation can be complete at approximately 110 °C mdpi.com.

To circumvent this issue and quantify both acidic and neutral forms separately, derivatization techniques can be employed prior to GC analysis, although this adds to the complexity and time of the procedure researchgate.netnih.govum.edu.mt. Alternatively, Liquid Chromatography (LC) based methods, such as High-Performance Liquid Chromatography (HPLC), are often preferred as they operate at lower temperatures, allowing for the direct determination of both acidic and neutral cannabinoids without derivatization d-nb.infoum.edu.mtcannabissciencetech.comnih.gov.

Furthermore, prolonged extraction times at higher temperatures can lead to a decrease in the extraction efficiency of some compounds due to their degradation mdpi.com. Studies have shown that decarboxylation temperatures higher than 160 °C should be avoided, as Δ9-THC can oxidize to Cannabinol (CBN) and isomerize to Δ8-THC mdpi.com. Pressurized Liquid Extraction (PLE) can offer a rapid decarboxylation process, with optimal temperatures for conversion of various cannabinoid acids ranging from 120 °C for THC to 140 °C for CBC, CBD, CBDV, and CBG within 6 minutes, while minimizing loss researchgate.net.

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical steps in cannabinoid analysis, especially when dealing with complex matrices. Advanced techniques aim to improve extraction efficiency, reduce solvent consumption, and minimize degradation.

Ultrasound-Assisted Extraction (UAE) is recognized as an efficient, rapid, and often "green" extraction technique for cannabinoids from various matrices, including plant material and edibles mdpi.commdpi.comtandfonline.comjove.comjove.comljmu.ac.uk. UAE utilizes ultrasonic waves to create cavitation bubbles, which facilitate the release of target compounds from the sample matrix, thereby increasing extraction efficiency and reducing extraction time tandfonline.comjove.com.

Compared to conventional methods like maceration, UAE can significantly enhance extraction yields and reduce the time and cost associated with the process jove.comjove.com. It is considered a green method due to its potential for low solvent use, often employing environmentally friendly solvents such as ethanol (B145695) or water-ethanol mixtures jove.com. Studies have shown that UAE can lead to higher yields of cannabinoids compared to conventional extraction techniques when using the same solvent mdpi.com. For example, a 39.7% increase in cannabidiolic acid (CBDA) extraction over absolute ethanol maceration has been observed with UAE jove.com.

However, careful optimization of UAE parameters is essential, as heat-sensitive compounds like cannabinoids can undergo thermal degradation if not properly controlled mdpi.com. Factors such as extraction temperature, extraction time, ultrasonic power, solvent properties, particle size, and solid-to-solvent ratio all influence the efficiency of UAE mdpi.comtandfonline.com. Optimized conditions for UAE have been reported, such as using 50% ethanol in deionized water for 30 minutes at room temperature (increasing to 30 °C) with a sonication power of 100 W for CBDA extraction jove.comjove.com.

Optimizing extraction protocols from complex matrices is paramount to achieving high yields and accurate quantification of cannabinoids. Complex matrices can include plant material, oils, resins, and biological samples like plasma and tissues nih.govresearchgate.netmdpi.comtandfonline.com.

Design of Experiments (DoE) and Response Surface Methodology (RSM) are valuable tools for systematically optimizing cannabinoid extraction protocols mdpi.comtandfonline.comljmu.ac.ukmdpi.com. These methodologies allow for the study of relationships between multiple input factors (e.g., solvent type and concentration, temperature, extraction time, particle size, solid-to-liquid ratio) and desired outputs (e.g., yield, purity, efficiency) mdpi.comtandfonline.commdpi.com.

For instance, in the extraction of cannabinoids from hemp tea using ultrasound-assisted extraction, optimization studies have identified key parameters such as ionic liquid concentration, solvent-to-solid ratio, and extraction time tandfonline.com. Optimized theoretical conditions using 1-butyl-3-methyl-imidazolium chloride (BMIMCl) as a solvent included a 0.071 M BMIMCl concentration, a solvent-to-solid ratio of 24.15 mL/g of dried hemp tea material, and an extraction time of 20.80 minutes, leading to high theoretical extraction yields for various cannabinoids tandfonline.com. Ethanol is often recommended as an extraction solvent due to its safety, effectiveness, and regulatory acceptance mdpi.com.

Traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for biological samples, often preceded by protein precipitation mdpi.com. Modern microextraction techniques are also emerging as they are cheaper, faster, and require less sample and solvent nih.gov. The choice of solvent is crucial, with ethanol being a preferred primary organic solvent due to its high extraction efficiency and environmental friendliness tandfonline.com.

The optimization process aims to balance the extraction of multiple cannabinoids effectively. For example, studies have optimized extraction protocols for CBD, THC, and CBN, establishing the relationship between operational parameters and analyte response mdpi.com.

Table 1: Optimized UAE Conditions and Theoretical Extraction Yields for Cannabinoids from Hemp Tea tandfonline.com

| Parameter | Optimized Value |

| BMIMCl Concentration | 0.071 M |

| Solvent-to-Solid Ratio | 24.15 mL/g |

| Extraction Time | 20.80 min |

Table 2: Theoretical Extraction Yields of Cannabinoids under Optimized UAE Conditions tandfonline.com

| Cannabinoid | Theoretical Extraction Yield (µg/g sample material) |

| Cannabichromene (CBC) | 98.34 |

| Cannabidiol (CBD) | 1104.69 |

| Δ9-Tetrahydrocannabinol (Δ9-THC) | 209.64 |

| Cannabinol (CBN) | 40.43 |

| Cannabigerol (CBG) | 55.49 |

Ultrasound-Assisted Extraction (UAE)

Method Validation Parameters for Rigorous Cannabinoid Analysis

Analytical method validation is a critical process that confirms an assay's suitability and robustness across its expected concentration range, providing assurance that the method is fit for its intended purpose karger.com. This process involves a series of experiments conducted according to a predefined protocol to assess the method's ability to perform as expected labstat.com. Key parameters for validating analytical methods for cannabinoids, such as this compound, include specificity, linearity, precision, accuracy, and robustness, often guided by international standards like ICH Q2(R1) guidelines karger.comlabstat.comkingston.ac.ukca.govlabmanager.comnih.gov.

Specificity and Selectivity Assessment

Specificity refers to an analytical method's capacity to distinguish the analyte of interest (e.g., this compound) from other components present in the sample matrix, including impurities, degradation products, and excipients researchgate.netkarger.comlabstat.com. Selectivity, closely related to specificity, is the ability of a method to separate different analytes from each other researchgate.net. For cannabinoid analysis, particularly in complex matrices like plant material or biological fluids, high specificity and selectivity are paramount to prevent interference from co-eluting compounds karger.comnih.gov. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) significantly enhance specificity and sensitivity compared to methods like LC-UV, allowing for the accurate quantification of target cannabinoids even in the presence of numerous other compounds mdpi.comnih.govspectroscopyonline.com. Some validation approaches involve using multiple wavelengths in UV detection or employing MS for qualitative confirmation to improve specificity mdpi.com.

Linearity and Dynamic Range Determination

Linearity assesses the proportional relationship between the analytical method's response and the concentration of the analyte over a defined range labstat.com. This is typically evaluated by analyzing a series of standard solutions of the analyte (this compound, in this context) at various concentrations within the expected working range labstat.comnih.gov. A calibration curve is constructed by plotting the instrument response against the analyte concentration, and the linearity is confirmed by a high coefficient of determination (R²) value, typically ≥ 0.99, indicating an excellent fit to the linear model labstat.comspectroscopyonline.comnih.govthieme-connect.com.

The dynamic range, or linear dynamic range, is the concentration interval over which the method demonstrates acceptable linearity, accuracy, and precision labstat.comca.gov. For cannabinoids, linear ranges can vary significantly depending on the analyte and matrix. For instance, in some LC-MS/MS methods for cannabinoids, linear ranges have been demonstrated from low nanograms per milliliter up to hundreds or thousands of nanograms per milliliter, with R² values typically exceeding 0.995 spectroscopyonline.comnih.govnih.gov.

Table 1: Example Linearity Data for Cannabinoid Analysis

| Analyte (Example) | Concentration Range (µg/mL) | R² Value (Typical) |

| Cannabinoid A | 0.25 - 25 | > 0.999 thieme-connect.com |

| Cannabinoid B | 10 - 1000 | ≥ 0.999 spectroscopyonline.com |

| Cannabinoid C | 10 - 10,000 (ng/mL) | ≥ 0.99 nih.gov |

Precision and Accuracy Evaluation

Precision measures the degree of agreement among individual test results when the method is applied repeatedly karger.comlabstat.com. It is typically assessed at different levels:

Repeatability (Intra-day precision): Measures the variability of results obtained under the same operating conditions over a short interval, usually within a single analytical run or day labstat.comlabcompare.com.

Intermediate Precision (Inter-day/Inter-analyst precision): Evaluates the variability when the method is performed by different analysts, on different days, or using different equipment within the same laboratory labstat.comkingston.ac.ukcal-laboratories.com.

Reproducibility: Assesses the precision between different laboratories, often through collaborative studies cal-laboratories.comchromatographyonline.com.

Accuracy refers to the closeness of the measured value to the true or accepted reference value of the analyte karger.comlabstat.comlabmanager.com. It is commonly determined through recovery experiments, where known quantities of the analyte are added (spiked) into a sample matrix, and the percentage of the recovered analyte is calculated labmanager.com. Acceptance criteria for precision and accuracy often fall within a range of ±15% (or ±20% at the lower limit of quantification) nih.govnih.gov. For example, in validated cannabinoid methods, within-batch precision has been reported from 0.5% to 6.5%, and accuracy from 91.4% to 108.0% nih.gov.

Table 2: Typical Precision and Accuracy Ranges for Cannabinoid Analysis

| Parameter | Range (QC Samples in Methanol) nih.gov | Range (Cannabis CRM) nih.gov | Acceptance Criteria (Typical) nih.govnih.gov |

| Within-batch Precision | 0.5% - 6.5% | 0.2% - 3.6% | ≤ 15% (≤ 20% for LLOQ) |

| Between-batch Precision | 0.9% - 5.1% | 1.4% - 6.1% | ≤ 15% (≤ 20% for LLOQ) |

| Within-batch Accuracy | 91.4% - 108.0% | 85.4% - 111.6% | Within ± 15% (± 20% for LLOQ) |

| Between-batch Accuracy | 91.5% - 107.5% | 90.2% - 110.3% | Within ± 15% (± 20% for LLOQ) |

Robustness and Method Transferability

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use labstat.comlabmanager.comchromatographyonline.com. These variations can include changes in mobile phase composition, flow rate, column temperature, or detector wavelength labmanager.comnih.gov. A robust method yields consistent results despite such minor changes, making it more practical for long-term use and facilitating successful method transfer between laboratories labmanager.comcal-laboratories.comchromatographyonline.com. For instance, robustness testing in HPLC methods might involve altering the flow rate by ±10% or adjusting column temperature by a few degrees to ensure analytical performance (e.g., retention time, peak shape, resolution) remains within acceptable limits labmanager.comnih.gov. A method proven to be robust is more easily transferable to other laboratories or different instruments, ensuring consistent and comparable results across various testing environments cal-laboratories.com.

Application of Chemometric Tools in Cannabinoid Analytical Research

Chemometric tools play an increasingly significant role in cannabinoid analytical research, particularly for processing and interpreting the large, complex datasets generated from various analytical techniques scielo.brmdpi.com. These multivariate statistical methods enable a deeper understanding of chemical profiles, facilitate quality control, and aid in the development of predictive models for cannabinoids scielo.brmdpi.com.

Applications of chemometrics in cannabinoid analysis include:

Exploratory Analysis: Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are used for unsupervised data exploration. They can reveal underlying patterns, group samples based on chemical similarities, and differentiate between cannabis samples based on cultivation forms (e.g., indoor vs. outdoor) or the presence of diluents researchgate.netbjfs.org. This helps in understanding the natural variability within cannabis samples and identifying potential adulteration researchgate.net.

Multivariate Classification: Chemometric models can be built to classify cannabis samples based on their cannabinoid profiles or other chemical characteristics. For example, Near-Infrared Spectroscopy (NIRS) combined with chemometrics has been successfully used to differentiate between cannabis chemotypes with high accuracy (e.g., 99.6% accurate differentiation) scielo.brmdpi.com. This is valuable for quality control and ensuring product consistency.

Quantitative Calibration: Chemometric models, such as Partial Least Squares (PLS) regression, are employed to develop predictive equations for the quantitative analysis of cannabinoids mdpi.com. NIRS, coupled with chemometrics, offers a rapid, accurate, and economical alternative to traditional chromatographic methods for cannabinoid quantification in raw materials nih.gov. These models can achieve good predictive results, with coefficients of determination (r²) for validation models of various cannabinoids ranging from 0.8 to 0.95 nih.gov. This allows for high-throughput screening and real-time monitoring in production environments.

The integration of chemometric tools with analytical techniques like FTIR-ATR and NIRS provides fast, sensitive, and relevant information for chemical profiling of cannabis samples, supporting quality control, regulatory compliance, and research into the diverse chemical landscape of cannabinoids mdpi.comresearchgate.netbjfs.orgnih.gov.

Preclinical Research Paradigms and in Vitro/in Vivo Models for Cannabinoid System Investigation

Receptor Binding Assays for Ligand Affinity and Functional Potency

Canbisol is recognized as a potent agonist for both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) wikipedia.org. Receptor binding assays are fundamental in characterizing the interaction between a ligand like this compound and its target receptors. These studies quantify the affinity of a compound for a specific receptor and its ability to elicit a functional response. This compound exhibits high binding affinities, with a reported value of 0.1 nM for the CB1 receptor and 0.2 nM for the CB2 receptor wikipedia.org. These low nanomolar affinities indicate a strong interaction with both receptor subtypes.

The potent binding of this compound to CB1 and CB2 receptors underscores its utility in scientific research, particularly in studies designed to determine the intricate structure and function of cannabinoid receptors wikipedia.org. Furthermore, comparative studies have demonstrated this compound's significant potency; it has been shown to be ten-fold more potent than morphine and approximately hundred-fold more potent than Δ9-tetrahydrocannabinol (Δ9-THC) as an antinociceptive agent in mice and rats, highlighting its robust interaction with the cannabinoid system to produce pharmacological effects europa.eu.

Table 1: this compound Receptor Binding Affinities

| Receptor | Binding Affinity (nM) |

| CB1 | 0.1 |

| CB2 | 0.2 |

Cell-Based Functional Assays

Cell-based functional assays provide critical insights into the downstream signaling pathways activated or modulated by cannabinoid ligands. These assays are essential for understanding the functional consequences of receptor binding.

Ligand-Induced cAMP Accumulation Assays

Ligand-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays are a common method to assess the functional potency of G protein-coupled receptor (GPCR) agonists and antagonists. Cannabinoid receptors (CB1 and CB2) are GPCRs that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Research has indicated that this compound (also referred to as Nabidrox in some studies) is capable of inhibiting adenylyl cyclase, a key mechanism by which cannabinoid agonists exert their effects on cellular signaling wikipedia.org. This inhibition of adenylyl cyclase by this compound directly impacts cAMP accumulation, providing a measurable readout of its functional activity at cannabinoid receptors.

Cell Line-Based Receptor Activation Studies

Cell line-based receptor activation studies are employed to investigate the specific cellular responses triggered by cannabinoid compounds. These studies utilize cell lines engineered to express cannabinoid receptors, allowing for controlled examination of receptor activation and downstream signaling events. This compound, due to its potent agonism of CB1 and CB2 receptors, serves as a valuable compound in such investigations to characterize the functional role of these receptors in various cellular contexts wikipedia.org. Research involving this compound has contributed to understanding the functional roles of specific amino acid residues within cannabinoid receptors, such as tryptophan residues in the fourth transmembrane domain of the CB2 receptor, further demonstrating its utility in detailed receptor activation studies wikipedia.org.

Advanced In Vivo Animal Models for Cannabinoid System Analysis

In vivo animal models are indispensable for assessing the complex physiological and behavioral effects of cannabinoid compounds within a living system, providing a more holistic understanding of their neurobiological impact.

Genetically Modified Organisms (e.g., Receptor Knockout Models)

Genetically modified organisms, particularly receptor knockout models, are powerful tools for dissecting the specific contributions of individual cannabinoid receptors to the observed effects of a compound. By utilizing animals where either the CB1 or CB2 receptor gene has been inactivated, researchers can determine whether this compound's effects are mediated solely through one receptor, both, or via alternative mechanisms. This compound's potent and selective agonism of both CB1 and CB2 receptors makes it a highly relevant compound for investigating the specific roles of these receptors in such genetically modified organisms, enabling a clearer understanding of cannabinoid system function in the absence of specific receptor activity wikipedia.org. While specific studies detailing this compound's use in knockout models were not extensively detailed in the provided search results, its pharmacological profile makes it an ideal candidate for such investigations within the broader context of cannabinoid system analysis.

Behavioral Pharmacology Models for Neurobiological Pathway Elucidation

Behavioral pharmacology models are crucial for understanding how cannabinoid compounds influence behavior and to elucidate the underlying neurobiological pathways. This compound has been investigated in such models, revealing notable effects. For instance, studies have shown that this compound can reduce food consumption in rats, indicating an influence on appetite regulation pathways ncats.io. Furthermore, this compound has demonstrated significant antinociceptive properties in both mice and rats, indicating its ability to modulate pain perception europa.eu. These findings suggest this compound's interaction with neurobiological pathways involved in feeding behavior and pain processing, providing valuable data for understanding the broader impact of cannabinoid receptor activation in vivo.

Electrophysiological Studies of Neuronal and Cellular Responses to Cannabinoids

The cannabinoid system, particularly the CB1 receptor, is notably expressed in the central nervous system, including regions like the cerebellum and hippocampus, where it plays a role in neuromodulation nih.govguidetopharmacology.org. Electrophysiological experiments have demonstrated that endocannabinoids, the body's naturally produced cannabinoids, can act as retrograde messengers, influencing presynaptic neurotransmitter release nih.gov. This modulation of neurotransmitter release is a key aspect of cannabinoid pharmacology and is often elucidated through patch-clamp techniques and extracellular recordings.

While specific direct electrophysiological studies focusing solely on this compound are not extensively detailed in the provided literature, its classification as a potent agonist for both CB1 and CB2 receptors (with binding affinities of 0.1 nM at CB1 and 0.2 nM at CB2) implies its significant impact on cannabinoid receptor-mediated electrophysiological events wikipedia.org. Research involving synthetic cannabinoids, including this compound, has explored their behavioral effects, such as decreasing response rates in intracranial self-stimulation (ICSS) procedures in rats researchgate.netnih.gov. Such behavioral changes are underpinned by alterations in neuronal activity, which are precisely what electrophysiological methods aim to characterize researchgate.net. The potent agonism of this compound suggests it would induce robust changes in neuronal firing and synaptic plasticity, consistent with the effects observed for other potent cannabinoid agonists.

Application of Molecular Biology Techniques in Cannabinoid Receptor Research

Molecular biology techniques have been instrumental in unraveling the complexities of cannabinoid receptors, providing a detailed understanding of their structure, function, and regulation nih.govresearchgate.netnih.gov. The cloning of CB1 and CB2 receptors, both members of the G protein-coupled receptor (GPCR) family, marked a significant advancement in cannabinoid research nih.govguidetopharmacology.orgresearchgate.netnih.gov.

This compound's utility in cannabinoid receptor research is underscored by its potent agonist profile and high binding affinities for both CB1 and CB2 receptors wikipedia.org. This makes it a valuable tool in receptor binding studies, which are crucial for determining the structure and function of cannabinoid receptors wikipedia.org. Molecular biology techniques, such as site-directed mutagenesis and molecular modeling, have been employed to identify specific amino acid residues within the receptor that are critical for ligand recognition and receptor activation researchgate.netnih.gov. These studies help to delineate the precise interactions between cannabinoid compounds, like this compound, and their respective receptors.

Furthermore, molecular biology has revealed the genetic structures of CB1 and CB2 receptors, including the presence of polymorphisms and multiple exons that may contribute to tissue and species-specific gene regulation researchgate.netnih.gov. Research also indicates that cannabinoid receptors are subject to regulation during chronic agonist exposure, and their gene expression can be altered in various disease states researchgate.netnih.gov. The intricate molecular architecture of cannabinoid receptors allows them to recognize diverse classes of compounds and elicit a wide array of downstream effects, which are continuously being explored through advanced molecular techniques researchgate.netnih.gov. This compound, as a well-characterized synthetic agonist, contributes to these investigations by serving as a probe to understand receptor dynamics and signaling pathways.

Table 1: Key Chemical Identifiers for this compound

| Identifier Type | Value | Source |

| PubChem CID | 41969 | nih.govscitoys.comwikidata.org |

| CAS Number | 56689-43-1 | chemicalbook.comnih.govwikidata.org |

| Molecular Formula | C24H38O3 | chemicalbook.comnih.govuni.luwikidata.org |

| IUPAC Name | 6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol | nih.gov |

| Synonyms | Nabidrox, Nabilone (B1677615) Carbinol | ontosight.aiwikipedia.orgchemicalbook.com |

Table 2: this compound's Binding Affinities to Cannabinoid Receptors

| Receptor | Binding Affinity (nM) | Source |

| CB1 | 0.1 | wikipedia.org |

| CB2 | 0.2 | wikipedia.org |

Future Directions and Identified Research Gaps in Canbisol Studies

Exploration of Undiscovered Molecular Targets within the Endocannabinoidome

While Canbisol's potent agonism at CB1 and CB2 receptors is well-established, the broader scope of its interactions within the endocannabinoidome remains largely unexplored. The endocannabinoid system (ECS) encompasses not only cannabinoid receptors but also endogenous ligands such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), along with the enzymes responsible for their synthesis and degradation, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.gov

A significant research gap lies in identifying whether this compound interacts with other components of this intricate system beyond the classical CB1 and CB2 receptors. This includes the potential modulation of orphan G-protein coupled receptors (GPCRs) that are considered part of the endocannabinoidome, or direct or indirect effects on the enzymes involved in endocannabinoid metabolism. For instance, studies have indicated that this compound can influence MAGL activity, suggesting a broader interaction profile than solely direct receptor binding. researchgate.netcore.ac.uk Future investigations should employ comprehensive pharmacological profiling to uncover any novel molecular targets or pathways modulated by this compound, which could reveal previously unrecognized mechanisms of action and expand its potential therapeutic applications.

Development of Novel and Efficient Synthetic Strategies for this compound and its Analogs

This compound is a product of chemical synthesis, and its production, along with that of its analogs, can benefit significantly from advancements in synthetic chemistry. Existing reports detail the total synthesis of this compound, with notable contributions from researchers like Makriyannis, who have developed methods for synthesizing this compound and its derivatives. nih.govresearchgate.netchemrxiv.orgmdpi.com

However, there is a continuous need for the development of novel and more efficient synthetic strategies. Current research in cannabinoid synthesis, generally, is moving towards enzymatic and biotechnological approaches, which offer potential for improved efficiency, higher yields, and enhanced stereoselectivity. scienceasia.orgnih.gov For example, stereoselective synthesis of other cannabinoids like cannabidiol (B1668261) (CBD) has been achieved from readily available starting materials, highlighting the feasibility of such approaches. nih.gov Future efforts should focus on designing greener, more sustainable, and cost-effective synthetic routes for this compound and its diverse analogs, potentially leveraging biocatalysis or flow chemistry techniques to overcome current limitations in scalability and purity. This would facilitate the production of highly pure compounds for research and potential pharmaceutical development.

Integration of High-Throughput Screening and Multi-Omics Approaches in Discovery

The complexity of cannabinoid pharmacology necessitates sophisticated research methodologies. The integration of high-throughput screening (HTS) and multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics) represents a powerful future direction for this compound research. These advanced techniques can provide a holistic understanding of its biological effects.

High-throughput screening has already proven instrumental in identifying synthetic cannabinoids with specific activities against various cell lines, demonstrating its capacity to accelerate the discovery phase. nih.gov By applying HTS to this compound, researchers can efficiently screen for a wide range of biological activities and interactions with diverse cellular targets.

Furthermore, multi-omics approaches are increasingly being utilized in broader cannabis research to delineate complex molecular mechanisms, establish genotype-phenotype correlations, and identify novel metabolites. nih.govnews-medical.netmdpi.commdpi.comcreative-proteomics.comnih.govmdpi.comnih.gov Applying these integrated approaches to this compound can reveal intricate details about its impact on gene expression, protein profiles, and metabolic pathways within biological systems. This comprehensive data can help in characterizing the full metabolome influenced by this compound and identifying previously unknown bioactive compounds or synergistic effects, thereby providing deeper insights into its therapeutic potential and underlying mechanisms of action.

Standardization and Harmonization of Preclinical Research Methodologies

A critical challenge in the field of cannabinoid research, including studies involving synthetic compounds like this compound, is the lack of standardized and harmonized preclinical research methodologies. This inconsistency can lead to issues with reproducibility and comparability of results across different studies and laboratories. usp.orgliu.edumdpi.comnih.govbedrocan.com

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have recognized this need and issued guidance documents emphasizing quality considerations for clinical research on cannabis and cannabis-derived compounds, including the importance of adequate quality and adherence to Good Manufacturing Practices (GMPs). fda.govmorganlewis.com For preclinical studies, compliance with Good Laboratory Practice (GLP) guidelines and other relevant regulatory guidances is essential. biopharmaservices.com

Future research on this compound must prioritize the development and adoption of standardized protocols for preclinical studies. This includes consistent methodologies for compound characterization, in vitro assays (e.g., receptor binding studies, where reproducibility can vary due to assay conditions europa.eu), and in vivo models. Harmonization of parameters such as experimental design, animal models, and outcome measures will significantly enhance the reliability, reproducibility, and comparability of research findings, paving the way for more robust and translatable scientific discoveries.

常见问题

Basic Research Questions

Q. What are the validated chemical identification methods for Canbisol (INN 56689-43-1), and how can researchers ensure accurate characterization?

- Methodological Answer : this compound should be identified using its CAS registry number (56689-43-1) and characterized via spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Researchers must cross-reference synthetic pathways with published protocols (e.g., Lilly Research Laboratories’ work on 9-nor-hexahydrocannabinols) and adhere to journal guidelines for compound characterization, including supplementary data on melting points and spectral profiles .

Q. What experimental protocols are recommended for synthesizing this compound while ensuring reproducibility?

- Methodological Answer : Synthesis should follow documented procedures for hexahydrocannabinol analogs, emphasizing reaction conditions (e.g., catalysts, temperature) and purification steps (e.g., column chromatography). Detailed protocols, including stoichiometric ratios and solvent systems, must be provided in the main text or supplementary materials to enable replication. Journals like the Beilstein Journal of Organic Chemistry require explicit descriptions of novel compounds, including spectral data and yield percentages .

Q. How does this compound interact with cannabinoid receptors, and what in vitro assays are suitable for mechanistic studies?

- Methodological Answer : Use receptor-binding assays (e.g., competitive displacement with radiolabeled ligands like [³H]-CP-55,940) to measure affinity for CB1/CB2 receptors. Functional assays, such as cAMP inhibition or calcium flux measurements, can assess efficacy. Cross-validate findings with structural analogs (e.g., CP-42,096) to infer structure-activity relationships (SAR) .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s antinociceptive potency relative to morphine and Δ9-THC?

- Methodological Answer : Employ rodent models (e.g., tail-flick or hot-plate tests) with randomized, blinded dosing. Use logarithmic dose increments to establish ED₅₀ values and compare potency ratios. Control for pharmacokinetic variables (e.g., bioavailability) by administering compounds via consistent routes (e.g., intraperitoneal). Statistical analysis should include confidence intervals and ANOVA to address variability .

Q. How can contradictory findings in this compound’s efficacy across studies be systematically analyzed?

- Methodological Answer : Apply contradiction frameworks (e.g., identifying confounding variables like strain-specific receptor expression in animal models). Meta-analyses should standardize outcome measures (e.g., % maximal possible effect) and adjust for publication bias. Replicate key experiments under controlled conditions, documenting all variables (e.g., ambient temperature, circadian timing) .

Q. What computational and experimental approaches are optimal for modeling this compound’s interaction with cannabinoid receptors?

- Methodological Answer : Combine molecular docking simulations (e.g., using CB1 crystal structures) with mutagenesis studies to identify critical binding residues. Validate predictions via functional assays on receptor mutants. Cross-reference historical SAR data from Pfizer and Lilly studies to refine receptor interaction hypotheses .

Q. What strategies ensure reproducibility in this compound synthesis and pharmacological testing across labs?

- Methodological Answer : Adopt open-science practices: share step-by-step synthetic protocols, raw spectral data, and assay conditions in public repositories. Use standardized reference compounds (e.g., nabilone) as positive controls. Journals like BJOC mandate detailed experimental sections and supplementary information for replication .

Q. How can cross-species pharmacokinetic differences impact the translation of this compound’s antinociceptive effects to clinical trials?

- Methodological Answer : Perform comparative metabolism studies using hepatic microsomes from rodents vs. humans. Measure metabolite profiles via LC-MS and correlate with in vivo efficacy. Adjust dosing regimens in preclinical trials based on allometric scaling and protein-binding assays .

Q. What frameworks (e.g., FINER, PICO) are suitable for integrating this compound studies into broader cannabinoid research?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align this compound projects with gaps in analgesic development. Use PICO to structure clinical questions: Population (e.g., chemotherapy-induced nausea), Intervention (this compound dose), Comparison (existing cannabinoids), Outcome (pain threshold changes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。